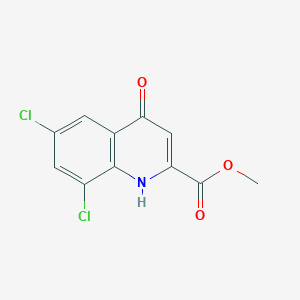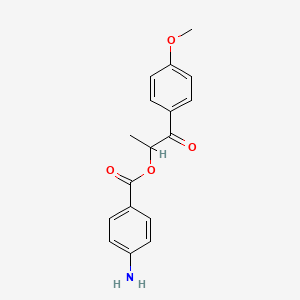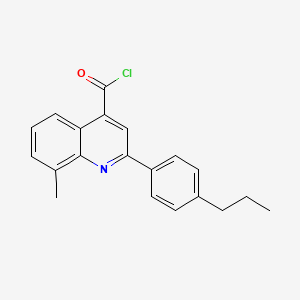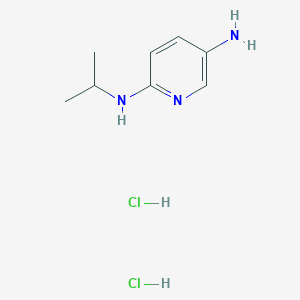
2-N-(丙-2-基)吡啶-2,5-二胺二盐酸盐
科学研究应用
化学合成和催化
吡啶衍生物因其多功能的化学性质在化学合成和催化中至关重要。例如,杂环 N-氧化物分子,包括吡啶衍生物,以其作为合成中间体和催化剂的作用而闻名。它们的用途从金属络合物形成到作为不对称合成和药物应用中的催化剂,展示了它们在推进有机合成方法和药物开发工作中的重要性 (Li 等人,2019 年).
药物化学
在药物化学中,吡啶核心是设计和开发新治疗剂的基础。它们参与合成具有广泛生物活性的化合物,包括抗癌、抗菌和抗炎特性。Altaf 等人(2015 年)的综述强调了吡啶衍生物的药用重要性,强调了它们在开发具有多种治疗应用的化合物中的作用。
材料科学和光电学
吡啶衍生物在材料科学中也有应用,特别是在光电材料的开发中。将吡啶和嘧啶片段结合到 π 扩展共轭体系中对于创建新型光电材料很有价值。这包括在电子设备、发光元件和光电转换元件中的应用,指出了吡啶衍生物在增强光电器件的性能和功能方面的潜力 (Lipunova 等人,2018 年).
农用化学品
此外,基于吡啶的化合物在农用化学工业中也起着至关重要的作用,作为杀虫剂、杀菌剂和除草剂中的活性成分。它们的结构多样性和化学反应性使得能够开发出有效的农用化学品,为作物保护和病虫害管理策略做出贡献 (Guan 等人,2016 年).
生化分析
Biochemical Properties
2-N-(propan-2-yl)pyridine-2,5-diamine dihydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions can vary, but they often involve binding to active sites of enzymes or interacting with protein receptors. These interactions can lead to the modulation of enzyme activity or changes in protein conformation, which in turn can affect biochemical pathways and cellular functions .
Cellular Effects
The effects of 2-N-(propan-2-yl)pyridine-2,5-diamine dihydrochloride on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it may alter the phosphorylation status of key signaling proteins, leading to changes in downstream signaling events. Additionally, it can modulate the expression of specific genes, thereby influencing cellular responses and metabolic activities .
Molecular Mechanism
At the molecular level, 2-N-(propan-2-yl)pyridine-2,5-diamine dihydrochloride exerts its effects through several mechanisms. It can bind to biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. This compound may also induce changes in gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are crucial for understanding the compound’s role in various biochemical and cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-N-(propan-2-yl)pyridine-2,5-diamine dihydrochloride can change over time. The stability and degradation of this compound are important factors to consider. Over time, it may undergo chemical changes that can affect its potency and efficacy. Long-term studies have shown that this compound can have lasting effects on cellular function, which may be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 2-N-(propan-2-yl)pyridine-2,5-diamine dihydrochloride can vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while at higher doses, it could lead to toxic or adverse effects. Threshold effects are often observed, where a certain dosage level is required to elicit a significant biological response. Understanding the dosage effects is crucial for determining the therapeutic window and potential toxicity of this compound .
Metabolic Pathways
2-N-(propan-2-yl)pyridine-2,5-diamine dihydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. These interactions can influence metabolic flux and the levels of metabolites within cells. The compound’s role in metabolic pathways is critical for understanding its overall impact on cellular metabolism and function .
Transport and Distribution
The transport and distribution of 2-N-(propan-2-yl)pyridine-2,5-diamine dihydrochloride within cells and tissues are important aspects of its biochemical profile. This compound can be transported by specific transporters or binding proteins, which can affect its localization and accumulation within different cellular compartments. Understanding its transport and distribution is essential for elucidating its biological effects and potential therapeutic applications .
Subcellular Localization
The subcellular localization of 2-N-(propan-2-yl)pyridine-2,5-diamine dihydrochloride can influence its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can affect its interactions with other biomolecules and its overall biological activity. Understanding the subcellular localization is crucial for comprehending the compound’s role in cellular processes .
属性
IUPAC Name |
2-N-propan-2-ylpyridine-2,5-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3.2ClH/c1-6(2)11-8-4-3-7(9)5-10-8;;/h3-6H,9H2,1-2H3,(H,10,11);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDDGGYFYQLILRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC=C(C=C1)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1210765-92-6 | |
| Record name | 2-N-(propan-2-yl)pyridine-2,5-diamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



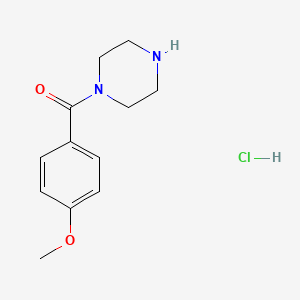
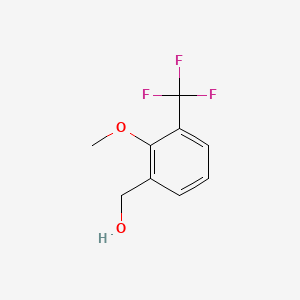
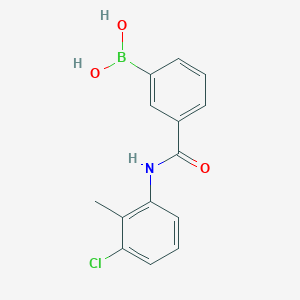
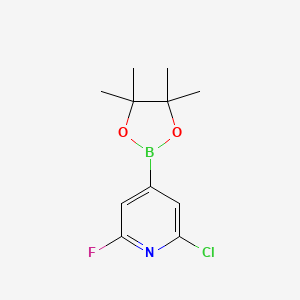

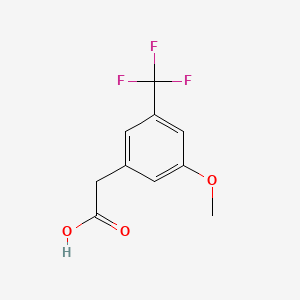
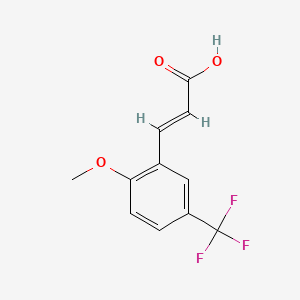
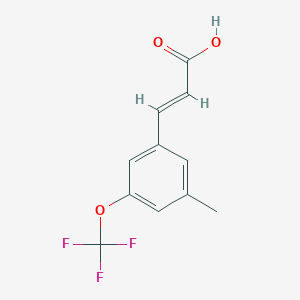
![3-[2-Methoxy-5-(trifluoromethoxy)phenyl]propionic acid](/img/structure/B1453397.png)
